molecular formula C9H19BClNO2 B13533275 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13533275
M. Wt: 219.52 g/mol
InChI Key: BVMAPPUTPNGBEC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanamine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity . This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H19BClNO2

Molecular Weight

219.52 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H18BNO2.ClH/c1-7(2)8(3,4)13-10(12-7)9(11)5-6-9;/h5-6,11H2,1-4H3;1H

InChI Key

BVMAPPUTPNGBEC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)N.Cl

Origin of Product

United States

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